molecular formula C26H22O7 B11161832 methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(2-naphthyl)-4-oxobutanoate

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(2-naphthyl)-4-oxobutanoate

Cat. No.: B11161832
M. Wt: 446.4 g/mol
InChI Key: VQQPFCSMMHHWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(2-naphthyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C26H22O7 and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(2-naphthyl)-4-oxobutanoate is a coumarin derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a complex structure featuring a chromenone core, methoxy substituents, and a butanoate ester functionality. Its potential applications in medicinal chemistry are significant, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C24H24O9C_{24}H_{24}O_9, with a molecular weight of approximately 440.44 g/mol. The structural components include:

  • Chromenone Backbone : Enhances biological reactivity.
  • Methoxy Groups : Located at positions 7 and 8, these groups increase solubility and potentially enhance biological activity.
  • Naphthyl Moiety : Contributes to the compound's interaction with biological targets.
  • Butanoate Group : Essential for its pharmacological properties.

Antioxidant Activity

Coumarin derivatives, including this compound, are known for their antioxidant properties. Studies have demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The presence of methoxy groups is often correlated with enhanced antioxidant activity due to improved electron-donating ability.

Anticancer Properties

This compound shows promise in anticancer research. In vitro studies have indicated that coumarin derivatives can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Compounds can interfere with the cell cycle, preventing proliferation.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : Demonstrated through various assays against different cancer cell lines.

Antimicrobial Activity

Research has indicated that coumarin derivatives possess antibacterial and antifungal properties. This compound has been evaluated for its effectiveness against several bacterial strains, showing significant inhibition of growth at certain concentrations.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureEffect on Biological Activity
Methoxy GroupsEnhance solubility and reactivity
Naphthyl MoietyImproves binding affinity to biological targets
Butanoate GroupCritical for pharmacological interactions

Study on Anticancer Activity

A recent study explored the anticancer effects of this compound on human cervical cancer cells (HeLa). The compound exhibited an IC50 value of approximately 25 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway by increasing reactive oxygen species (ROS) levels.

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting significant antibacterial properties that warrant further exploration.

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-naphthalen-2-yl-4-oxobutanoate

InChI

InChI=1S/C26H22O7/c1-30-22-11-10-18-19(14-23(28)33-24(18)25(22)31-2)20(26(29)32-3)13-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h4-12,14,20H,13H2,1-3H3

InChI Key

VQQPFCSMMHHWHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.